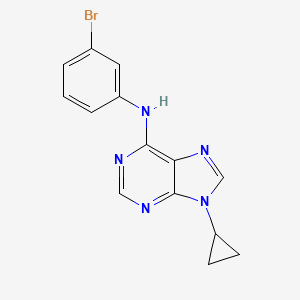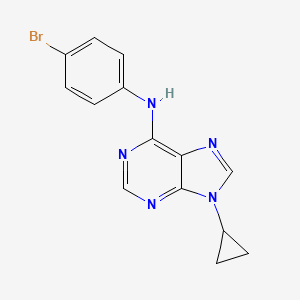
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a bromophenyl group attached to the purine ring system, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and cyclopropylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-bromophenylamine with a suitable purine precursor under controlled conditions.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the cyclopropyl group contributes to its stability and selectivity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine
- This compound analogs
- This compound derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and cyclopropyl groups enhances its versatility in various applications compared to other purine derivatives.
Properties
IUPAC Name |
N-(3-bromophenyl)-9-cyclopropylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVNRFZWEQLKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467688.png)
![N-(4-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467690.png)
![1-ethyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6467695.png)
![9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6467696.png)
![N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467701.png)
![6-cyclopropyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6467706.png)
![6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6467716.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467728.png)
![2-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6467729.png)

![5-chloro-6-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B6467763.png)

![N-[4-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6467782.png)
![4-[(4-{[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6467787.png)
